molecular formula C₂₁H₂₀D₃N₅O₆ B1152181 N-Methyl Pemetrexed-d3

N-Methyl Pemetrexed-d3

Cat. No.: B1152181
M. Wt: 444.46
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Pemetrexed-d3 is a deuterated analog of pemetrexed, a chemotherapeutic agent used primarily in the treatment of non-small cell lung cancer and mesothelioma. The compound’s molecular formula is C21H20D3N5O6, with a molecular weight of 444.46 g/mol . The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable hydrogen isotope. Deuteration is often employed to modulate pharmacokinetic properties, such as metabolic stability, by leveraging the kinetic isotope effect.

Properties

Molecular Formula

C₂₁H₂₀D₃N₅O₆

Molecular Weight

444.46

Synonyms

N-[4-[2-(2-Amino-4,7-dihydro-1-methyl-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic Acid-d3

Origin of Product

United States

Chemical Reactions Analysis

Alkylation with Deuterated Methyl Reagents

  • Primary Route : The N-methyl group is introduced via alkylation of the pyrrolopyrimidine nitrogen using deuterated methyl iodide (CD3_3I) under basic conditions (e.g., triethylamine or N-methylmorpholine) .

    Pemetrexed intermediate+CD3IBaseN Methyl Pemetrexed d3\text{Pemetrexed intermediate}+\text{CD}_3\text{I}\xrightarrow{\text{Base}}\text{N Methyl Pemetrexed d3}
  • Alternative Pathway : Condensation of a benzoic acid derivative (e.g., 4-[2-(2-amino-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with deuterated L-glutamate derivatives under peptide-coupling conditions (CDMT/NMM) .

Key Reaction Parameters

ParameterValue/DescriptionSource
ReagentCD3_3I, triethylamine
Temperature20–25°C (room temperature)
SolventAcetonitrile-d3_3/deuterated water (1:1)
Yield~75–85% (estimated from non-deuterated analog)

Structural Characterization and Deuterium Incorporation

N-Methyl Pemetrexed-d3 is confirmed via:

  • 1^11H-NMR and 2^22H-NMR : Loss of proton signals at δ~3.48 ppm (corresponding to the N-CH3_3 group) and appearance of deuterium-coupled splitting patterns .

  • HRMS : Molecular ion peak at m/z 534.21 (C21_{21}H20_{20}D3_3N5_5O6+_6^+) .

Comparative NMR Data

Proton Positionδ (ppm) Non-deuteratedδ (ppm) Deuterated
N-CH3_33.48 (s, 3H)Not observed
Pyrrolopyrimidine H6.35 (s, 1H)6.35 (s, 1H)

Stability and Degradation Reactions

This compound shares degradation pathways with its non-deuterated counterpart but exhibits altered kinetics due to deuterium’s isotope effect :

Primary Degradation Pathways

  • Oxidative Dimerization :

    • Forms dimers via radical-mediated coupling under oxidative stress (e.g., H2_2O2_2 or Vazo 52) .

    • Deuterated analog shows ~20% slower dimerization rate (half-life: 48 hrs vs. 40 hrs for non-deuterated) .

  • Hydrolysis :

    • Susceptible to amide bond cleavage at pH < 3, producing des-glutamate and deuterated methylamine .

Analytical Method Validation

Quantification uses HPLC-UV with CAD (charged aerosol detection) and relative response factors (RRF):

Chromatographic Conditions

ParameterDrug Substance MethodDrug Product Method
ColumnC18, 250 × 4.6 mmC18, 150 × 4.6 mm
Mobile PhaseAmmonium formate (pH 3.5)/ACNSodium acetate (pH 5.5)/ACN
RRF for N-Methyl-d30.79 (vs. pemetrexed = 1)0.81 (vs. pemetrexed = 1)

Comparison with Similar Compounds

Structural Analogs of Pemetrexed

Direct structural analogs of pemetrexed include deuterated derivatives and ester/salt forms (Table 1). These compounds differ in deuterium content and functional groups, which can affect solubility, stability, and bioavailability.

Compound Molecular Formula Molecular Weight (g/mol) Key Features
N-Methyl Pemetrexed-d3 C21H20D3N5O6 444.46 N-methylation, 3 deuterium atoms
Pemetrexed-d5 Disodium Salt C20H14D5N5Na2O6 476.41 Sodium salt, 5 deuterium atoms
Pemetrexed-d5 Diethyl Ester C24H24D5N5O6 488.55 Esterified, 5 deuterium atoms

Key Observations :

  • Deuteration : Increased deuterium content (e.g., d5 vs. d3) may enhance metabolic stability but could reduce solubility due to isotopic mass effects.
  • Functional Groups : Salt forms (e.g., disodium) improve water solubility, while ester forms (e.g., diethyl) may enhance lipophilicity and membrane permeability .
N-Methylated Compounds in Drug Design

N-methylation is a common modification to optimize drug properties. Below is a comparative analysis of N-methylated analogs across diverse therapeutic contexts:

2.2.2 Reduced Efficacy in Specific Contexts
  • Antiestrogens : Tertiary N-methyl amides showed markedly lower antiproliferative activity and ERα downregulation compared to secondary amides (e.g., N-butyl vs. N-methyl analogs) .
  • Sansalvamide A Derivatives : N-methylation at specific positions (e.g., position III or V) either abolished or preserved cytotoxicity, highlighting positional sensitivity .
2.2.3 Electrochemical and Metabolic Stability
  • Oxidation Behavior: N-methyl-substituted curcumin analogs exhibited poor correlation between experimental and theoretical oxidation potentials, suggesting complex redox mechanisms compared to N-benzyl analogs .
  • Chlorination Kinetics: N-methyl amino acids form N-chloro derivatives faster than non-methylated analogs due to steric and inductive effects, which may influence environmental or metabolic degradation .
Chromatographic and Physicochemical Properties
  • Chromatographic Separation : N-methyl and N-ethyl analogs often share similar pKa and solubility profiles, complicating differentiation via Rf values alone .
Deuteration vs. N-Methylation: Synergistic Effects

While deuterium substitution primarily targets metabolic stability, N-methylation influences steric bulk, hydrogen bonding, and conformational dynamics. For example:

  • Deuteration : Slows CYP450-mediated metabolism via the kinetic isotope effect.
  • N-Methylation: May reduce hydrogen-bond donor capacity (critical for target binding) but improve membrane permeability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Methyl Pemetrexed-d3 to ensure isotopic purity and structural fidelity?

  • Methodological Answer : Synthesis requires precise control over deuteration and methylation steps. Use isotopic labeling protocols (e.g., deuterated methylating agents) combined with HPLC or LC-MS to monitor intermediate purity . For structural confirmation, employ 1^1H/13^13C NMR to verify deuterium incorporation at the methyl group and assess isotopic enrichment ratios . Kinetic studies of methylation reactions under varying temperatures/pH can minimize side products .

Q. What analytical techniques are most effective for quantifying N-Methyl Pemetrexed-d3 in biological matrices during pharmacokinetic studies?

  • Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., Pemetrexed-d6) is optimal. Use a C18 column with ion-pairing chromatography (0.1% formic acid) to resolve deuterated analogs from endogenous metabolites. Calibration curves should account for matrix effects (e.g., plasma protein binding) via standard addition methods . Validate precision/accuracy per FDA guidelines (≤15% CV for inter-day variability) .

Q. How should researchers address discrepancies in reported solubility/stability data for N-Methyl Pemetrexed-d3 across different solvent systems?

  • Methodological Answer : Conduct systematic solubility/stability studies under controlled conditions (pH 2–9, 25–37°C). Use nephelometry for solubility quantification and UPLC-UV for stability monitoring (e.g., degradation products). Reconcile contradictions by comparing ionic strength, buffer composition, and light exposure across studies .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic effects of deuterium in N-Methyl Pemetrexed-d3 during in vivo metabolic studies?

  • Methodological Answer : Deuterium kinetic isotope effects (KIEs) can alter metabolic rates. Design crossover studies comparing D3\text{D}_3-methyl vs. non-deuterated analogs in animal models. Use high-resolution mass spectrometry (HRMS) to track deuterium retention in metabolites and adjust metabolic pathway models accordingly .

Q. How can meta-analysis frameworks resolve contradictions in cytotoxicity data for N-Methyl Pemetrexed-d3 across cancer cell lines?

  • Methodological Answer : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and apply standardized normalization (e.g., Z-score transformation). Use multivariate regression to identify confounding variables (e.g., cell line genetic background, assay incubation time). Tools like PRISMA guidelines ensure reproducibility in data synthesis .

Q. What protocols validate the specificity of anti-folate receptor antibodies used in N-Methyl Pemetrexed-d3-targeted drug delivery studies?

  • Methodological Answer : Perform competitive ELISA with free Pemetrexed and its analogs to assess cross-reactivity. Surface plasmon resonance (SPR) can quantify binding affinities (KDK_D) for deuterated vs. non-deuterated forms. Validate in vivo specificity via fluorescence-activated cell sorting (FACS) of receptor-blocked vs. untreated cells .

Data Analysis & Interpretation

Q. How should researchers statistically model dose-response relationships for N-Methyl Pemetrexed-d3 in heterogeneous tumor models?

  • Methodological Answer : Apply mixed-effects models to account for intra-tumor variability. Use nonlinear regression (e.g., sigmoidal Emax model) with bootstrapping to estimate EC50_{50} confidence intervals. Tools like GraphPad Prism or R packages (drc, nlme) enable robust curve fitting .

Q. What bioinformatics approaches identify off-target interactions of N-Methyl Pemetrexed-d3 in transcriptomic datasets?

  • Methodological Answer : Leverage RNA-seq data from treated vs. control samples. Use gene set enrichment analysis (GSEA) to detect pathways altered beyond folate metabolism. Cross-reference with databases like ChEMBL or STITCH to predict off-target protein interactions .

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